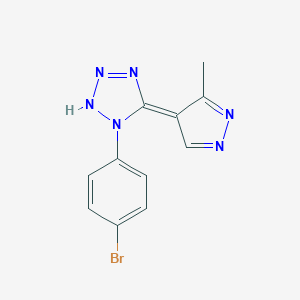
(5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole is a novel tetrazole derivative that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has shown promising results in various scientific studies, making it a subject of interest for researchers worldwide.
作用机制
The mechanism of action of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole involves the binding of the compound to the active site of hCA enzymes. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for various physiological processes. The inhibition of hCA enzymes leads to a decrease in the production of bicarbonate, which can have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole are primarily linked to its inhibition of hCA enzymes. The inhibition of these enzymes can lead to a decrease in the production of bicarbonate, which can affect various physiological processes. For example, the inhibition of hCA enzymes has been linked to the treatment of glaucoma by reducing intraocular pressure. It has also been linked to the treatment of epilepsy by reducing the production of bicarbonate, which can lead to a decrease in neuronal excitability.
实验室实验的优点和局限性
The advantages of using (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole in lab experiments include its ability to inhibit the activity of hCA enzymes, which can have therapeutic effects. The compound is relatively easy to synthesize and can be obtained in good yields. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water. These limitations need to be addressed to ensure the safe and effective use of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole in drug discovery.
未来方向
There are several future directions for the use of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole in drug discovery. One direction is the development of more potent and selective hCA inhibitors based on the structure of this compound. Another direction is the investigation of the therapeutic potential of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole in various diseases, including cancer. Additionally, the use of this compound as a tool for studying the role of hCA enzymes in various physiological processes can provide valuable insights into the development of new therapeutics.
合成方法
The synthesis of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole involves the reaction of 4-bromoacetophenone, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and sodium azide in the presence of copper sulfate pentahydrate and sodium ascorbate. The reaction takes place in dimethyl sulfoxide (DMSO) at 100°C for 24 hours. The resulting product is then purified by column chromatography to obtain pure (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole.
科学研究应用
(5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole has shown potential applications in drug discovery due to its ability to inhibit the activity of certain enzymes. It has been found to inhibit the activity of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII, which are involved in various physiological processes. The inhibition of hCA enzymes has been linked to the treatment of various diseases, including glaucoma, epilepsy, and cancer.
属性
产品名称 |
(5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole |
|---|---|
分子式 |
C11H9BrN6 |
分子量 |
305.13 g/mol |
IUPAC 名称 |
(5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole |
InChI |
InChI=1S/C11H9BrN6/c1-7-10(6-13-14-7)11-15-16-17-18(11)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,17)/b11-10+ |
InChI 键 |
BYCRBJDWCSCHHP-ZHACJKMWSA-N |
手性 SMILES |
CC\1=NN=C/C1=C\2/N=NNN2C3=CC=C(C=C3)Br |
SMILES |
CC1=NN=CC1=C2N=NNN2C3=CC=C(C=C3)Br |
规范 SMILES |
CC1=NN=CC1=C2N=NNN2C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B258087.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B258088.png)



![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)


![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)